
Gallium Cation GA-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium cation Ga-67 is a radioisotope of gallium that is widely used in nuclear medicine for diagnostic imaging. It is particularly valuable for its ability to localize in certain types of tumors and inflammatory lesions, making it a crucial tool in the detection and monitoring of diseases such as Hodgkin’s disease, lymphoma, and bronchogenic carcinoma .
Preparation Methods
Gallium cation Ga-67 is typically produced in a cyclotron through the bombardment of zinc-68 with protons. The reaction involves the transformation of zinc-68 into gallium-67, which is then chemically processed to obtain this compound in a usable form. The process includes dissolving the target material, purifying the gallium-67, and converting it into a suitable chemical form for medical applications .
Chemical Reactions Analysis
Gallium cation Ga-67 undergoes various chemical reactions, including complexation with different ligands. It can form stable complexes with chelating agents such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). These complexes are used to enhance the imaging properties of gallium-67 in medical diagnostics. The major products formed from these reactions are gallium-DTPA and gallium-EDTA complexes .
Scientific Research Applications
Gallium cation Ga-67 has a wide range of scientific research applications:
Chemistry: Used in the study of metal-ligand interactions and the development of new radiopharmaceuticals.
Biology: Employed in the investigation of cellular uptake mechanisms and the behavior of metal ions in biological systems.
Medicine: Crucial for diagnostic imaging in nuclear medicine, particularly for detecting and monitoring tumors and inflammatory lesions.
Industry: Utilized in the development of new imaging agents and the study of metal ion behavior in various industrial processes
Mechanism of Action
The mechanism by which gallium cation Ga-67 exerts its effects involves its ability to localize in certain types of tissues. After intravenous injection, this compound concentrates in lysosomes and binds to a soluble intracellular protein in viable tumors and inflammatory lesions. This allows for scintigraphic localization of these sites. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Gallium cation Ga-67 is often compared with other radioisotopes used in medical imaging, such as technetium-99m and indium-111. Unlike technetium-99m, which has a shorter half-life, this compound has a longer half-life, making it suitable for longer imaging studies. Compared to indium-111, this compound has different imaging properties and is used for specific types of diagnostic applications. Similar compounds include:
This compound’s unique properties, such as its ability to localize in tumors and inflammatory lesions, make it a valuable tool in nuclear medicine and scientific research.
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
25384-10-5 |
|---|---|
Molecular Formula |
Ga+3 |
Molecular Weight |
66.92820 g/mol |
IUPAC Name |
gallium-67(3+) |
InChI |
InChI=1S/Ga/q+3/i1-3 |
InChI Key |
CKHJYUSOUQDYEN-OIOBTWANSA-N |
Isomeric SMILES |
[67Ga+3] |
Canonical SMILES |
[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)

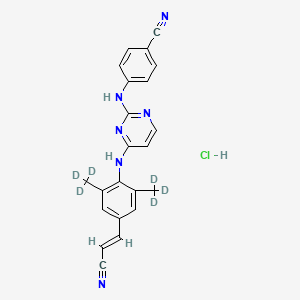
![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
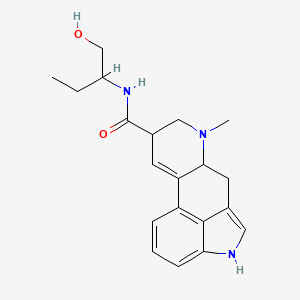
![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
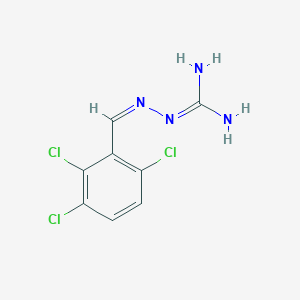
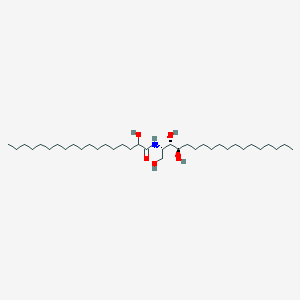
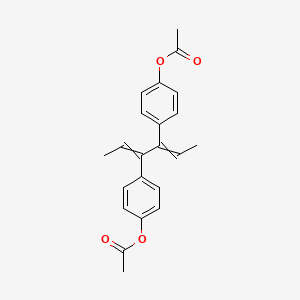
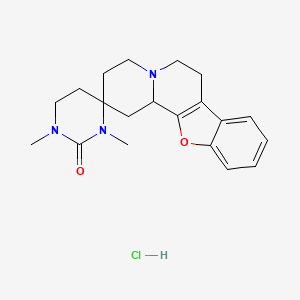

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

